Isodemecolcine
Description
Structure
3D Structure
Properties
IUPAC Name |
(7S)-1,2,3,9-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-16(23)17(24-2)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXMYVZMWOQKLM-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616022 | |
| Record name | (7S)-1,2,3,9-Tetramethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-10(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4702-33-4 | |
| Record name | (7S)-6,7-Dihydro-1,2,3,9-tetramethoxy-7-(methylamino)benzo[a]heptalen-10(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4702-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7S)-1,2,3,9-Tetramethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-10(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Isodemecolcine and Analogues
Total Synthesis Approaches to Isodemecolcine
The total synthesis of colchicinoids, including this compound, has been a benchmark for showcasing the power of synthetic organic chemistry. These efforts are broadly categorized into linear and convergent strategies, each with its own set of advantages and challenges.
Linear Synthetic Routes for this compound
Key features of linear syntheses of colchicinoids often involve:
Stepwise Ring Formation: Building the A, B, and C rings in a sequential manner.
Functional Group Interconversions: A series of reactions to introduce and modify the necessary functional groups at specific positions.
While specific linear total syntheses dedicated exclusively to this compound are not extensively documented in readily available literature, the principles can be extrapolated from the numerous syntheses of colchicine (B1669291). libretexts.org These routes have provided valuable insights into the chemical reactivity of the colchicinoid scaffold and have been instrumental in the development of more advanced synthetic strategies.
Convergent Synthetic Strategies for this compound
For the synthesis of this compound and its analogues, a convergent approach typically involves the preparation of two key fragments:
An A-ring precursor: Usually a substituted trimethoxybenzaldehyde derivative.
A C-ring or B-C ring precursor: This fragment contains the seven-membered tropolone (B20159) ring or a precursor to it.
The coupling of these fragments is a critical step and various methods have been employed, including transition metal-catalyzed cross-coupling reactions. For instance, a notable enantioselective total synthesis of (−)-colchicine, which shares the same core structure as this compound, utilized an intramolecular oxidopyrylium-mediated [5 + 2] cycloaddition reaction to efficiently construct the challenging tricyclic 6-7-7 core. rsc.org This powerful cycloaddition serves as a convergent juncture, bringing together the components of the A and C rings to form the central seven-membered B ring. Another asymmetric total synthesis of colchicine and the allocolchicinoid N-acetylcolchinol-O-methyl ether (NCME) also highlights a convergent strategy. nih.govacs.org
| Synthetic Strategy | Key Features | Advantages | Challenges |
| Linear Synthesis | Sequential construction of the molecular framework. | Conceptually simpler to plan. | Often results in low overall yields; less flexible. |
| Convergent Synthesis | Independent synthesis of molecular fragments followed by late-stage coupling. | Higher overall yields; greater flexibility for analogue synthesis. | Requires careful planning of fragment synthesis and coupling reactions. |
Stereoselective Synthesis of this compound
The biological activity of colchicinoids is highly dependent on their stereochemistry. Therefore, controlling the absolute configuration at the chiral centers is a crucial aspect of their synthesis. Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule.
In the synthesis of this compound and its isomers, achieving stereoselectivity has been a major focus. Various asymmetric strategies have been developed to introduce the desired stereochemistry, including:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature.
Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct a stereoselective reaction.
Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer over the other.
A concise and highly enantioselective synthesis of colchicine with over 99% enantiomeric excess was achieved in eight steps, demonstrating the power of modern asymmetric synthesis. nih.govacs.org Such methodologies are directly applicable to the synthesis of this compound, allowing for the preparation of enantiomerically pure material. The development of novel biocatalytic processes also offers a promising avenue for the stereoselective synthesis of colchicinoid analogues. unife.it
Advanced Chemical Transformations in this compound Synthesis
Some of the notable advanced chemical transformations employed in the synthesis of colchicinoids include:
Cycloaddition Reactions: As mentioned earlier, intramolecular [5 + 2] cycloadditions have proven to be a powerful tool for the rapid construction of the seven-membered B-ring. rsc.org Rhodium-triggered cycloaddition cascades have also been utilized in the total synthesis of (−)-colchicine. acs.org
Transition Metal-Catalyzed Reactions: Palladium-catalyzed reactions, such as the Wacker oxidation, have been ingeniously used for the regioselective construction of the highly oxidized tropolone C-ring. nih.govacs.org
Electro-organic Transformations: The use of electrochemistry has provided a sustainable and efficient method for key transformations in the synthesis of allocolchicinoids, which are structurally related to this compound. rug.nl
Dearomatization Reactions: Dearomatization of phenolic precursors under acidic conditions has been a key step in the total synthesis of related natural products, offering a strategy to construct aryl-containing quaternary centers. nih.gov
These advanced methodologies not only enable the total synthesis of this compound and its analogues but also provide access to a diverse range of derivatives for structure-activity relationship studies. nih.gov The continuous development of novel synthetic routes and catalytic systems is crucial for advancing medicinal chemistry and drug discovery in this important class of compounds. nih.gov
Structural Elucidation and Advanced Analytical Characterization of Isodemecolcine
Spectroscopic Characterization of Isodemecolcine
Spectroscopic methods play a crucial role in the characterization of this compound, offering detailed information about its interaction with electromagnetic radiation across different regions of the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by examining the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). Studies have reported NMR data for this compound, which are essential for assigning specific atoms within the molecule and understanding their connectivity. dokumen.publookchem.com Unpublished NMR data by S.M. Goodwin and J.R. Price have been cited in support of structural assignments related to this compound. datapdf.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data for this compound
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of ¹³C nuclei are influenced by their electronic environment, allowing for the identification of different types of carbon atoms (e.g., methyl, methylene, aromatic, carbonyl). ¹³C NMR data for this compound have been reported, contributing to the understanding of its carbon skeleton. dokumen.pub
| Spectroscopic Data | Value(s) | Reference |
| ¹³C NMR | Data reported | dokumen.pub |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy of this compound
Proton NMR (¹H NMR) spectroscopy is highly informative for determining the number and types of hydrogen atoms in a molecule, as well as their neighboring environments. The chemical shifts, splitting patterns (multiplicity), and integration of signals in a ¹H NMR spectrum provide detailed structural information. ¹H NMR data for this compound have been documented, aiding in the assignment of proton resonances and the elucidation of the compound's structure. dokumen.pub
| Spectroscopic Data | Value(s) | Reference |
| ¹H NMR | Data reported | dokumen.pub |
Mass Spectrometry (MS) of this compound
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight of a compound and its fragmentation pattern. MS data for this compound have been utilized in its characterization, helping to confirm its molecular formula and providing clues about its structural subunits through the analysis of fragment ions. lookchem.comresearchgate.net
| Spectroscopic Data | Value(s) | Reference |
| Mass Spectrometry | Data reported | lookchem.comresearchgate.net |
Fourier-Transform Infrared (FTIR) Spectroscopy of this compound
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. Specific functional groups vibrate at characteristic frequencies, resulting in unique absorption bands in the IR spectrum. FTIR data for this compound have been reported, contributing to the identification of key functional moieties within the molecule. lookchem.comresearchgate.net
| Spectroscopic Data | Value(s) | Reference |
| FTIR Spectroscopy | Data reported | lookchem.comresearchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for detecting conjugated systems and aromatic rings within a molecule, which exhibit characteristic absorption maxima (λmax). UV-Vis spectral data for this compound have been reported, providing information about its chromophoric system. datapdf.comscribd.comepdf.pub this compound shows absorption maxima at specific wavelengths, indicative of its electronic transitions. datapdf.comscribd.comepdf.pub
| Spectroscopic Data | λmax (nm) | log ε | Solvent | Reference |
| UV-Vis Spectroscopy | 245, 345 | 4.54, 4.25 | datapdf.comscribd.com | |
| UV-Vis Spectroscopy | 222, 279 | 4.38, 3.6 | datapdf.comscribd.com |
Fluorescence Spectroscopy of this compound
Fluorescence spectroscopy is a sensitive analytical technique used to study molecules that exhibit fluorescence, a process where a substance absorbs light at a specific excitation wavelength and re-emits light at a longer emission wavelength guidetopharmacology.orgnih.gov. The fluorescence properties of a molecule, including its excitation and emission spectra and quantum yield, are dependent on its chemical structure and environment guidetopharmacology.orgfishersci.no. This technique is valuable for both qualitative and quantitative analysis and can provide information on molecular concentration, dynamics, and interactions guidetopharmacology.org.
While general principles and applications of fluorescence spectroscopy for molecular analysis are well-established, including its use in characterizing fluorescent probes and biomolecules, specific detailed research findings or data tables pertaining directly to the fluorescence spectroscopy of this compound were not found in the consulted literature. guidetopharmacology.orgnih.govfishersci.nouni.luwikipedia.org However, given that related colchicine (B1669291) alkaloids possess conjugated systems and functional groups that could potentially exhibit fluorescence, fluorescence spectroscopy could theoretically be applied to this compound to study its optical properties if it is found to be fluorescent.
Raman Spectroscopy of this compound
Raman spectroscopy is a non-destructive vibrational spectroscopic technique that provides detailed information about the chemical structure, phase, polymorphy, crystallinity, and molecular interactions of a sample wikipedia.orgwikidata.org. It is based on the inelastic scattering of monochromatic light, typically from a laser, as it interacts with the molecular vibrations of the sample wikipedia.orguni.lu. The resulting Raman spectrum, which shows peaks corresponding to specific molecular bond vibrations, acts as a unique chemical fingerprint for a particular molecule wikipedia.orgwikidata.org.
Raman spectroscopy is applicable to a wide range of sample types, including solids, powders, liquids, and solutions, and requires little to no sample preparation wikipedia.orgnih.gov. It is a powerful tool for identifying substances and distinguishing them from others, often utilizing spectral libraries for comparison wikipedia.org. Despite the broad applicability of Raman spectroscopy in chemical analysis, specific detailed research findings or data tables on the Raman spectroscopy of this compound were not identified in the provided search results. wikipedia.orgwikidata.orguni.lunih.govnih.gov However, the technique could be employed to obtain a vibrational fingerprint of this compound, aiding in its identification and structural confirmation, potentially even in complex mixtures.
Chromatographic and Electrophoretic Techniques for this compound Analysis
Chromatographic and electrophoretic techniques are essential separation methods used extensively in the analysis of chemical compounds, including alkaloids like this compound. These techniques enable the separation of a target compound from complex matrices or related substances, which is crucial for its isolation, purification, and subsequent characterization or quantification.
High-Performance Liquid Chromatography (HPLC) of this compound
High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for separating, identifying, and quantifying each component in a mixture. It involves pumping a liquid mobile phase through a stationary phase packed in a column. Compounds in the sample interact differently with the stationary and mobile phases, leading to their separation as they elute from the column. Various detectors can be used in conjunction with HPLC, such as UV-Vis detectors, fluorescence detectors, and mass spectrometers.
HPLC has been applied in the analysis of colchicine derivatives, and the separation of this compound from Demecolcine (B1670233) by chromatography has been reported. This indicates the utility of HPLC in separating this compound from closely related compounds found in natural sources or produced during synthesis. While the search results confirm the application of HPLC to colchicine alkaloids and the separation of this compound, detailed specific chromatographic conditions (e.g., stationary phase type, mobile phase composition, flow rate, specific retention times for this compound) and comprehensive data tables solely focused on the HPLC analysis of this compound were not extensively provided within the scope of the search results. However, the mention of HPLC in the context of isolating and identifying colchicine derivatives, including this compound, highlights its importance in the analytical workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC separates volatile and semi-volatile compounds based on their boiling points and interaction with the stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, which measures their mass-to-charge ratio, providing a unique mass spectrum that can be used for identification by comparison with spectral libraries.
GC-MS is a sensitive technique often used for the analysis of complex mixtures and the identification of unknown compounds. The search results indicate that GC-MS has been used in the analysis of colchicine in plant extracts. While this compound is structurally related to colchicine and could potentially be amenable to GC-MS analysis if it is sufficiently volatile or can be derivatized, specific detailed research findings or data tables explicitly detailing the GC-MS analysis of this compound were not found in the provided literature. However, GC-MS holds potential for the identification and quantification of this compound, particularly in samples where it is present alongside other volatile or semi-volatile components.
Molecular Interactions and Biological Activities of Isodemecolcine
In Vitro Pharmacological Profiling of Isodemecolcine
Target Engagement Assays for this compound
Target engagement assays are designed to measure the binding of a compound to its specific protein target within a cellular environment. promega.comdiscoverx.com These assays confirm compound entry into cells and assess the compound-target interaction, providing insights into efficacy and mode-of-action. discoverx.com Techniques such as NanoBRET® Target Engagement (TE) assays can be used to quantify intracellular affinity of compounds for target proteins in live cells. promega.com Biophysical methods, including differential scanning fluorimetry (DSF) and Cellular Thermal Shift Assay (CETSA), are also employed to assess direct engagement of compounds with purified targets or native proteins within intact cells. frontiersin.orgnih.gov
Based on the known activity of demecolcine (B1670233) and colchicine (B1669291), tubulin is expected to be a primary target for this compound. Target engagement assays for this compound would likely focus on confirming its binding to tubulin within cells and quantifying the strength of this interaction.
Receptor Binding and Functional Assays for this compound
Receptor binding assays are fundamental techniques used to study the interaction between a ligand and a receptor protein, essential for identifying and optimizing compounds by measuring binding affinity and kinetics. giffordbioscience.commerckmillipore.comwikipedia.org These assays can determine parameters such as dissociation constant (Kd), inhibition constant (Ki), and maximum binding capacity (Bmax). giffordbioscience.com Functional assays, on the other hand, provide information on the potency (EC50 or IC50) and efficacy of a compound by measuring the downstream biological response triggered by ligand binding. giffordbioscience.com
Given the structural similarity of this compound to colchicine alkaloids, which primarily target tubulin rather than classical receptors like GPCRs or ion channels, receptor binding assays in the traditional sense (e.g., for GPCRs) might not be the primary focus for this compound, unless aimed at identifying potential off-target interactions. However, binding assays specifically for tubulin could be considered a form of "receptor binding" in this context, focusing on the interaction with the colchicine-binding site on tubulin.
Enzyme Activity Modulation by this compound
Enzyme activity assays are crucial tools in drug discovery to identify compounds that can modulate the activity of specific enzymes involved in disease pathways. bellbrooklabs.comresearchgate.netfrontiersin.org These assays measure the impact of a compound on enzyme activity, determining whether it acts as an inhibitor or activator. bellbrooklabs.com Dose-response curves are generated to assess compound potency, often expressed as IC50 values for inhibitors. bellbrooklabs.com
While the primary mechanism of action for demecolcine and colchicine involves disrupting microtubule dynamics rather than directly modulating enzyme activity, tubulin itself possesses GTPase activity. biorxiv.org Therefore, this compound's interaction with tubulin could potentially influence this enzymatic activity. Studies investigating the effect of this compound on tubulin GTPase activity would fall under this category. Additionally, general enzyme profiling panels might be used in a broader pharmacological assessment to identify any unintended enzymatic targets. wuxibiology.com
Off-Target Receptor Profiling of this compound
Off-target profiling is a critical aspect of in vitro pharmacological assessment to identify unintended interactions of a compound with targets other than the primary one. researchgate.neteuropeanpharmaceuticalreview.comresearchgate.netwuxibiology.comeurofinsdiscovery.com This helps predict potential adverse drug reactions and assess compound selectivity. researchgate.netwuxibiology.comeurofinsdiscovery.comdrugtargetreview.com High-throughput screening against panels of various receptors, ion channels, enzymes, and transporters is commonly performed during drug discovery. europeanpharmaceuticalreview.comwuxibiology.com
This compound Microtubule Binding Affinity Investigations
The interaction with tubulin and microtubules is central to the biological activity of colchicine and its analogs, including demecolcine. wikipedia.orgwikipedia.orgguidetopharmacology.orgnih.govnih.gov Therefore, investigations into the microtubule binding affinity of this compound are crucial for understanding its mechanism of action. Microtubules are dynamic polymers formed from α- and β-tubulin heterodimers. biorxiv.orgresearchgate.net Compounds like colchicine bind to soluble tubulin heterodimers, inhibiting their polymerization into microtubules. nih.govnih.gov
Studies on microtubule binding affinity typically involve quantitative measurements of the strength of the interaction between the compound and tubulin or assembled microtubules. This can be assessed through various techniques, including binding assays (e.g., using labeled compounds) and assembly/disassembly assays that measure the effect of the compound on microtubule dynamics.
Mechanisms of this compound Interaction with Tubulin and Microtubules
The mechanism by which colchicine and its analogs interact with tubulin and microtubules is well-studied. These compounds typically bind to a specific site on the β-tubulin subunit, known as the colchicine-binding site. researchgate.netfrontiersin.org Binding of colchicine to tubulin is known to be a relatively slow process. This interaction prevents the incorporation of tubulin heterodimers into growing microtubules, leading to the inhibition of microtubule assembly and ultimately microtubule depolymerization at higher concentrations. wikipedia.orgwikipedia.orgnih.govias.ac.in
Demecolcine, being closely related to colchicine, is also a microtubule-depolymerizing drug. wikipedia.orgwikipedia.org It binds to the microtubule plus end at low concentrations, suppressing microtubule dynamics. wikipedia.orgwikipedia.org At higher concentrations, demecolcine can promote microtubule detachment from microtubule organizing centers, leading to depolymerization of the detached microtubules. wikipedia.orgwikipedia.org
Given the structural similarity, it is highly probable that this compound interacts with tubulin at or near the colchicine-binding site. Investigations into the mechanism of this compound's interaction would involve determining its binding site on tubulin, the kinetics and thermodynamics of its binding, and its effects on tubulin polymerization and microtubule dynamics. Such studies could utilize techniques like fluorescence spectroscopy, isothermal titration calorimetry, and in vitro microtubule assembly assays. Comparing the interaction profile of this compound with that of colchicine and demecolcine would provide valuable insights into the structure-activity relationships within this class of compounds.
Based on the available information, detailed data tables specifically for this compound's in vitro pharmacological profiling and microtubule binding affinities were not found. However, the general methodologies and expected mechanisms based on its structural relationship to demecolcine and colchicine have been described.
Kinetic and Equilibrium Binding Studies of this compound to Microtubules
Studies investigating the interaction between ligands and tubulin often involve kinetic and equilibrium binding analyses to characterize the affinity and binding sites. While specific detailed kinetic and equilibrium binding studies solely focused on this compound are not extensively available in the provided search results, related research on other tubulin-binding agents provides context for the types of studies conducted in this area csic.esresearchgate.netpsu.edumapreg.comnih.govnih.govnih.govumn.edu.
Research on microtubule-binding proteins and other ligands has employed techniques such as fluorescence microscopy and supported lipid bilayers to measure binding kinetics researchgate.netpsu.edunih.govnih.gov. These methods allow for the observation and quantification of binding events in real-time, providing valuable data on the dynamic interaction between the ligand and the microtubule structure researchgate.netpsu.edunih.govnih.gov.
While direct data for this compound from the searches is limited to its general description as a tubulin binder hodoodo.commedkoo.com, the methodologies described for other compounds highlight the experimental approaches that would be employed to characterize this compound's interaction with microtubules in detail.
Allosteric Modulation of Microtubule Dynamics by this compound
Allosteric modulation refers to the regulation of a protein's activity by the binding of a molecule to a site other than the active site wikipedia.orglongdom.orgpharmacologycanada.orgnih.govnih.gov. This binding induces a conformational change in the protein, altering its affinity or efficacy for its primary ligand or affecting its function wikipedia.orglongdom.org.
Tubulin, as a complex protein, can be subject to allosteric regulation. Ligands binding to different sites on tubulin can influence its conformation and its ability to assemble into microtubules csic.esnih.gov. Some compounds are known to bind to the colchicine site on tubulin, which is distinct from other binding sites like the taxane (B156437) site csic.esnih.gov. Binding to the colchicine site is generally associated with the inhibition of microtubule polymerization and the promotion of depolymerization nih.gov.
The provided search results indicate that this compound disrupts microtubules by binding to tubulin and preventing polymerization, and that it overlaps the colchicine site hodoodo.commedkoo.comcsic.es. This suggests that this compound may exert its effects by binding to an allosteric site on tubulin, or a site that influences tubulin conformation in a way that disrupts its normal assembly dynamics, similar to how colchicine acts csic.esnih.gov. The binding of such a molecule can induce conformational changes in the tubulin dimer, affecting its ability to interact with other tubulin subunits and integrate into the growing microtubule lattice csic.es.
Research on chiral isomers binding to the colchicine site has shown that these molecules can induce conformational changes in tubulin and promote the formation of abnormal polymers csic.es. This provides an example of how binding to the colchicine site, potentially allosterically, can modulate tubulin behavior and microtubule dynamics csic.es.
Further research specifically on this compound would be needed to definitively characterize the allosteric nature of its interaction with tubulin and the precise mechanisms by which it modulates microtubule dynamics.
This compound Cellular Pathway Modulation
The disruption of microtubule dynamics by this compound can have downstream effects on various cellular pathways and processes that rely on intact and functional microtubules hodoodo.commedkoo.com. Microtubules are involved in intracellular transport, cell signaling, and the regulation of gene expression nih.govnih.govwikipedia.orgunits.itbiorxiv.orgplos.orgresearchgate.net.
Gene Expression Profiling in Response to this compound Exposure
Gene expression profiling is a technique used to measure the activity of thousands of genes simultaneously, providing a snapshot of the cellular state at the transcriptional level wikipedia.orgcancer-pku.cnthermofisher.comeur.nldanskpatologi.org. Changes in gene expression can reveal how cells respond to various stimuli, including exposure to chemical compounds wikipedia.orgthermofisher.com.
Exposure to a microtubule-disrupting agent like this compound is likely to induce changes in gene expression as the cell attempts to cope with the disruption of essential cellular processes, particularly those related to cell cycle control and survival. While specific gene expression profiling data for this compound is not present in the search results, studies on the effects of other cellular perturbations or drug exposures commonly utilize this technique to identify affected pathways and cellular responses wikipedia.orgcancer-pku.cnthermofisher.comeur.nldanskpatologi.org.
For example, gene expression profiling has been used to classify different types of cancer based on their molecular signatures and to understand the cellular response to various treatments eur.nldanskpatologi.org. Applying this technique to cells treated with this compound would likely reveal alterations in the expression of genes involved in cell cycle regulation, apoptosis, stress response, and potentially genes related to microtubule dynamics or repair mechanisms.
Modulation of Cellular Processes by this compound
This compound's primary mechanism of action involves the disruption of microtubules, which are integral to numerous cellular processes hodoodo.commedkoo.com. Therefore, this compound can be expected to modulate a range of cellular activities.
Key cellular processes modulated by this compound include:
Cell Division: As an antimitotic agent, this compound significantly impacts cell division by interfering with spindle formation and chromosome segregation, leading to mitotic arrest and often cell death hodoodo.commedkoo.com.
Intracellular Transport: Microtubules serve as tracks for the movement of organelles, vesicles, and molecules within the cell biorxiv.org. Disruption by this compound would impair this transport, affecting various cellular functions dependent on the proper localization and movement of cellular components.
Cell Shape and Motility: The microtubule cytoskeleton plays a crucial role in maintaining cell shape and enabling cell motility nih.gov. This compound-induced microtubule disruption can lead to changes in cell morphology and inhibit cell migration.
Signaling and Gene Expression Regulation: As discussed in the preceding sections, the indirect effects of microtubule disruption can extend to the modulation of intracellular signaling cascades and gene expression nih.govwikipedia.orgunits.itplos.orgresearchgate.netthermofisher.com.
While the search results confirm this compound's antimitotic activity and its interaction with microtubules hodoodo.commedkoo.com, detailed experimental data specifically outlining its modulation of every potential cellular process was not found. However, the established roles of microtubules in cell biology provide a strong basis for inferring the broader impacts of this compound exposure on cellular functions.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 135532860 |
| Tubulin | 149236 |
| Colchicine | 6163 |
| Estramustine | 3343 |
| Vinblastine | 6885 |
| Paclitaxel | 36314 |
| Rhizoxin | 6324723 |
| Pregnenolone | 5853 |
| 2-methoxyestradiol | 10256 |
| Kinesin-1 | 96630 |
| Kinesin-4 (Kif4A) | 80118 |
| EB1 | 11125 |
| XMAP215 | 123847 |
| TPX2 | 10124 |
| Histamine | 782 |
Data Table Example (Illustrative - based on concepts from search results, not specific this compound data)
While specific quantitative data for this compound's binding kinetics was not found, the following table illustrates the type of data that would be presented in kinetic and equilibrium binding studies, based on the concepts discussed in the search results csic.esmapreg.comnih.gov:
| Parameter | Value (Example) | Unit | Method Used (Example) | Reference (Example) |
| Equilibrium Dissociation Constant (Kd) | 30-50 | nM | Equilibrium Dialysis | mapreg.com |
| Maximum Binding Sites (Bmax) | 1.2 | pmol/mg protein | Equilibrium Dialysis | mapreg.com |
| Association Rate Constant (kon) | 0.15 | nM⁻¹s⁻¹ | Fluorescence Microscopy | researchgate.net |
| Dissociation Rate Constant (koff) | 3.3 | s⁻¹ | Fluorescence Microscopy | researchgate.net |
Structure Activity Relationship Sar Studies of Isodemecolcine Analogues
Design and Synthesis of Isodemecolcine Derivatives for SAR Elucidation
The design and synthesis of this compound derivatives for SAR studies are often guided by the known structure and biological activity of colchicine (B1669291), from which this compound is derived. Colchicine is a tricyclic alkaloid featuring a trimethoxyphenyl A ring, a saturated seven-membered B ring with an acetamido group, and a tropolone (B20159) C ring. This compound differs from colchicine primarily by the replacement of the methoxy (B1213986) group at the C10 position with an N-methyl group. nih.govepdf.pub
Synthesis strategies for colchicine derivatives, which are applicable to this compound analogues, involve modifications at various positions on the core structure, including the A, B, and C rings. researchgate.net Specifically, modifications at the C7 and C10 positions of the colchicine scaffold have been a focus of research to understand their impact on biological activity. nih.govresearchgate.net The conversion of moieties like amides or urethanes at C7 into single carbon-nitrogen bonds has been explored to prevent hydrolysis in biological systems. nih.gov Additionally, the replacement of the C10 methoxy group with an N-methyl group, as seen in this compound, has been shown to generate compounds with potentially higher activity than the parent colchicine. nih.gov
The synthesis of these derivatives allows for the systematic exploration of how different substituents, functional groups, and structural changes affect the compound's interaction with its biological targets. For instance, studies on colchicine derivatives have involved incorporating various functional groups such as amides, thioamides, and N-arylureas. researchgate.net The position of these moieties on the colchicine rings and the nature of the functional groups (e.g., electron-withdrawing or electron-donating) play a significant role in the observed SAR. researchgate.netsci-hub.se
Identification of Pharmacophoric Elements in this compound
Pharmacophoric elements are the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response. nih.gov Identifying the pharmacophore of this compound involves determining which parts of its structure are crucial for its biological activity.
Based on SAR studies of colchicine and its derivatives, key pharmacophoric elements are likely associated with the tricyclic ring system and the substituents attached to it. The A, B, and C rings of the colchicine structure, and by extension, this compound, play distinct roles in binding to their biological target, such as tubulin. researchgate.net The relative position of the C10 substituent (N-methyl in this compound) and the C9 ketone group on the tropolone ring are also considered crucial for tubulin binding. researchgate.net
While specific pharmacophore models for this compound were not found in the provided search results, the principles of pharmacophore identification applied to related compounds like colchicine involve analyzing the spatial arrangement of features such as hydrogen bond donors and acceptors, hydrophobic centers, and ionizable groups that are essential for activity. nih.govnih.gov Computational approaches, such as structure-based pharmacophore modeling using the known structure of the target protein (if available) or ligand-based pharmacophore modeling using a set of active compounds, can be employed to delineate these critical features. nih.govnih.govfrontiersin.org
Influence of Structural Modifications on this compound's Biological Interactions
Modifications to the A ring, such as the introduction of halogen atoms at the C4 position of colchicine, have shown strong activity against certain cancer cell lines. researchgate.netqu.edu.qa Substitutions on the B ring, particularly at the C7 position, with various groups like substituted benzyl (B1604629) moieties, have also been explored, with some derivatives exhibiting superior antiproliferative activity compared to colchicine. nih.gov As mentioned earlier, the change at the C10 position from a methoxy group to an N-methyl group, characteristic of this compound, has been linked to increased activity. nih.gov
The nature of the functional groups introduced is critical. For example, incorporating electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its interactions with the binding site. researchgate.net The size and shape of substituents also play a role, influencing steric fit within the target binding pocket.
Application of Matched Molecular Pairs Analysis in this compound SAR
Matched Molecular Pairs (MMPs) analysis is a cheminformatics technique used to analyze SAR by comparing pairs of molecules that differ only by a small, well-defined structural transformation. depth-first.comwikipedia.org This approach allows for the isolation and quantification of the effect of specific structural changes on a particular property, such as biological activity. depth-first.comwikipedia.orgblogspot.com
In the context of this compound SAR, MMP analysis could be applied to a dataset of this compound analogues and related colchicine derivatives with associated biological activity data. By identifying pairs of compounds that differ only by a single transformation (e.g., a specific substitution on the A, B, or C ring, or a modification of the C10 substituent), researchers can systematically assess the impact of that particular change on activity. depth-first.comblogspot.com
For example, an MMP analysis could compare this compound to a colchicine derivative that is identical except for a substitution at the C7 position. The difference in biological activity between this matched pair would provide direct insight into the SAR at the C7 position. Similarly, comparing this compound to colchicine itself would highlight the effect of the C10 methoxy to N-methyl substitution.
MMP analysis can be performed computationally on large datasets of compounds and their associated activity data. depth-first.comnih.gov Algorithms are used to identify these pairs and the transformations linking them. depth-first.comblogspot.com This systematic approach helps in understanding activity cliffs (small structural changes leading to large changes in activity) and in deriving transformation rules that can be used to predict the activity of new, unsynthesized compounds. wikipedia.org While the provided search results discuss MMP analysis in a general context and its application in SAR studies depth-first.comwikipedia.orgblogspot.comnih.govnih.gov, specific examples of its application directly to this compound were not found. However, the methodology is directly applicable to studying the SAR of this compound and its analogues, especially when a sufficient dataset of compounds and their biological activities is available.
Computational Modeling and Simulation of Isodemecolcine Systems
Molecular Docking and Dynamics Simulations of Isodemecolcine-Biomacromolecule Interactions
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of one molecule (a ligand, such as this compound) to another (a receptor, typically a protein or nucleic acid) when bound to form a stable complex. This method aims to predict the strength and stability of the interaction, often expressed as a docking score or estimated binding affinity. Molecular docking simulations can help identify potential binding sites on a biomacromolecule and assess the likelihood of interaction between the compound and its potential biological targets.
Molecular dynamics (MD) simulations extend the insights gained from docking by simulating the physical movements of atoms and molecules over time. MD provides a view of the dynamic evolution of a system, allowing researchers to observe the stability of the ligand-receptor complex, conformational changes in the biomacromolecule upon binding, and the nature of interactions in a more realistic, dynamic environment, often including the presence of solvent molecules. These simulations numerically solve Newton's equations of motion for interacting particles, using force fields to describe the forces between atoms. Combining docking and MD simulations can provide a more comprehensive understanding of the binding process and the stability of the resulting complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a correlation between the structural and physicochemical properties of a set of compounds and their observed biological activity. The underlying principle is that molecules with similar structures and properties are likely to exhibit similar biological activities.
In the context of this compound analogues, QSAR modeling could involve:
Descriptor Calculation: Computing various molecular descriptors for this compound and its analogues. These descriptors can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape descriptors, electrostatic potentials).
Activity Data Collection: Gathering experimental biological activity data for the this compound analogues against a specific target or in a particular biological assay.
Model Development: Using statistical or machine learning techniques to build a mathematical model that relates the molecular descriptors to the biological activity. Common methods include multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN).
Model Validation: Rigorously validating the developed QSAR model using techniques like cross-validation or external test sets to ensure its predictive power and robustness.
A validated QSAR model for this compound analogues could potentially predict the activity of new, untested analogues based solely on their molecular structures, guiding the synthesis and experimental testing of the most promising compounds. While the searches provided general information on QSAR methodologies and their application to various compound series, specific QSAR models developed for this compound analogues were not identified.
An example of how QSAR data might be presented (hypothetical):
| Compound (Analogue) | Descriptor 1 | Descriptor 2 | Experimental Activity (IC50) | Predicted Activity (IC50) |
| This compound | X.XX | Y.YY | Z.ZZ | Z'.Z' |
| Analogue 1 | X1.X1 | Y1.Y1 | A.AA | A'.A' |
| Analogue 2 | X2.X2 | Y2.Y2 | B.BB | B'.B' |
| ... | ... | ... | ... | ... |
In Silico Prediction of this compound's Biological Activity Landscape
In silico prediction of biological activity involves using computational tools and databases to forecast the potential biological effects of a compound based on its chemical structure. This differs from QSAR in that it often involves predicting a spectrum of potential activities rather than focusing on a single target or assay, and it can be applied to individual compounds rather than requiring a series of analogues.
Methods used for in silico activity prediction include:
Similarity Searching: Identifying compounds with similar structures to this compound in large databases of biologically active molecules. Compounds with high structural similarity are likely to share similar biological activities.
Machine Learning Models: Utilizing pre-trained models that have learned relationships between chemical structures and biological activities from vast datasets. These models can predict the probability of a compound being active against various targets or pathways.
Pathway Mapping: Analyzing the structure of this compound to predict potential interactions with proteins or enzymes involved in specific biological pathways.
The "biological activity landscape" refers to the relationship between chemical structure and biological activity across a chemical space. In silico methods can help map this landscape for compounds structurally related to this compound, identifying potential on-target and off-target activities. Tools are available that predict various properties, including potential bioactivity against different therapeutic targets. While general in silico prediction platforms exist and are used in drug discovery, specific predictions for this compound were not found in the search results.
Systems Biology Approaches to this compound's Cellular Effects
Systems biology takes a holistic approach to understanding biological systems by integrating data from various levels, such as genomics, transcriptomics, proteomics, and metabolomics, and using computational and mathematical modeling to analyze complex interactions within these systems. When applied to the study of a compound like this compound, systems biology aims to understand its effects not just on a single target, but on the entire cellular network and how these perturbations lead to observed cellular outcomes.
Approaches in systems biology relevant to studying this compound's cellular effects could include:
Network Analysis: Mapping the interactions between proteins, genes, and metabolites within a cell and predicting how this compound's interaction with a specific target (or multiple targets) might propagate through these networks, affecting downstream pathways and cellular functions.
Dynamic Modeling: Developing mathematical models that simulate the dynamic behavior of cellular processes in response to this compound exposure. This can help predict the temporal evolution of cellular responses.
Integration of Omics Data: If experimental data were available (e.g., changes in gene expression or protein levels after this compound treatment), systems biology could integrate this data with known biological networks to gain a system-wide understanding of the compound's effects.
In Silico Perturbation Analysis: Using computational models of cellular networks to simulate the effect of inhibiting or activating specific nodes (potential targets of this compound) and predicting the resulting system-wide consequences.
Systems biology approaches can help predict potential off-target effects and understand the complex mechanisms of action of a compound within the cellular context. While systems biology is a recognized field for studying cellular responses to perturbations, specific systems biology studies on this compound were not found in the search results.
Biosynthetic Pathway Investigations of Isodemecolcine if a Natural Product
Elucidation of Precursors and Intermediates in Isodemecolcine Biosynthesis
Research into the biosynthesis of colchicine (B1669291) and related tropolone (B20159) alkaloids, including demecolcine (B1670233) and this compound, has established that the pathway originates from a 1-phenethyltetrahydroisoquinoline precursor. psu.edu A key intermediate identified in this pathway is autumnaline. psu.edu Studies utilizing radioisotope labeling have demonstrated the efficient incorporation of racemic [9-14C]-labelled autumnaline into both colchicine and demecolcine in Colchicum plants, with the label specifically located at C-6 of the alkaloids. psu.edu This indicates that autumnaline serves as a crucial building block for the core structure of these compounds.
Further steps in the proposed biosynthetic pathway involve the oxidative ring-closure of autumnaline, followed by extensive modifications of the cyclized product. psu.edu O-methylandrocymbine has been identified as a key intermediate arising from autumnaline through phenol (B47542) oxidation and O-methylation. psu.edu Transient co-expression studies of identified biosynthetic genes in Nicotiana benthamiana have enabled the step-by-step conversion of a 1-phenethylisoquinoline substrate, analogous to autumnaline, into N-formyldemecolcine, a direct precursor to colchicine. researchgate.netnih.gov This pathway involves a series of intermediates linking the initial phenethylisoquinoline scaffold to the characteristic tropolone ring system of colchicine alkaloids. researchgate.netnih.gov While this compound's exact position within every step of this detailed pathway is not explicitly delineated in the available literature, its structural similarity to demecolcine and colchicine suggests its formation through a related series of enzymatic transformations from common precursors and intermediates.
Enzymatic Characterization of Biosynthetic Steps for this compound
The biosynthesis of colchicine alkaloids, including the pathway leading to compounds like this compound, involves a cascade of enzymatic reactions. Although specific enzymes dedicated solely to this compound formation have not been extensively characterized independently, enzymes involved in the common pathway leading to colchicine and demecolcine are relevant. The oxidative ring-closure of autumnaline, a critical step in forming the core structure, is catalyzed by a cytochrome P-450 enzyme. psu.edu
Recent studies have identified eight biosynthetic genes from Gloriosa superba that are involved in the conversion of a phenethylisoquinoline substrate to N-formyldemecolcine. researchgate.netnih.gov This enzymatic machinery includes a non-canonical cytochrome P450 responsible for the remarkable ring expansion reaction that generates the seven-membered tropolone ring characteristic of these alkaloids. nih.gov These findings provide a genetic and enzymatic basis for a significant portion of the colchicine biosynthetic pathway, which is likely shared, at least in part, with the biosynthesis of this compound. Further enzymatic characterization would be required to fully elucidate any specific steps unique to this compound formation.
Application of Tracer Techniques in this compound Biogenesis
Tracer techniques, particularly using radioisotopes, have been instrumental in unraveling the complexities of natural product biosynthesis, including that of colchicine alkaloids. epdf.pubnih.gov Early studies utilizing labeled precursors, such as [9-14C]-labelled autumnaline, provided crucial evidence for the incorporation of phenethylisoquinolines into the colchicine scaffold. psu.edu These experiments helped define the general outline of the biosynthetic route and identify key intermediates. psu.eduepdf.pub
While specific tracer studies focusing exclusively on the incorporation of labeled precursors directly into this compound are not prominently detailed, the successful application of these techniques in elucidating the colchicine and demecolcine pathways underscores their importance in understanding the biogenesis of related tropolone alkaloids. psu.eduepdf.pub The patterns of isotopic labeling in colchicine and demecolcine derived from labeled precursors have allowed researchers to propose detailed mechanistic steps involved in the ring formation and subsequent modifications. psu.edu Applying similar tracer methodologies with specifically designed labeled compounds could provide more direct evidence regarding the precise biosynthetic route and intermediates leading specifically to this compound.
Genetic Basis and Regulation of this compound Biosynthesis
The genetic basis for the biosynthesis of colchicine alkaloids has been partially revealed through the identification of genes encoding the relevant enzymes. As mentioned, eight biosynthetic genes from Gloriosa superba have been identified that are involved in the pathway leading to N-formyldemecolcine. researchgate.netnih.gov These genes encode the enzymatic machinery necessary for converting the phenethylisoquinoline precursor through various intermediates to the tropolone-containing scaffold. researchgate.netnih.gov
Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Research of Isodemecolcine
Preclinical Pharmacokinetic (PK) Studies of Isodemecolcine8.2.1. Systemic Exposure and Clearance Mechanisms of Isodemecolcine 8.2.2. Tissue Distribution Studies of this compound 8.2.3. Excretion Pathways of this compound and its Metabolites
Without foundational data from laboratory studies, any attempt to generate content for these sections would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. The project is therefore on hold until relevant preclinical data on this compound becomes available.
Future Research Directions for Isodemecolcine
Integration of Multi-Omics Data for Comprehensive Understanding of Isodemecolcine Action
A holistic comprehension of this compound's mechanism of action necessitates a systems biology approach, integrating data from various "omics" fields. mdpi.comfuturelearn.com This strategy moves beyond a single-target perspective to a more comprehensive view of the cellular response to the compound. The integration of transcriptomics, proteomics, and metabolomics can reveal the complex interplay of molecular events initiated by this compound. nih.gov
A recent comprehensive multi-omics analysis of the closely related compound colchicine (B1669291) provides a blueprint for future this compound research. nih.gov In that study, researchers utilized transcriptomics, proteomics, phosphoproteomics, and ubiquitinomics to systematically characterize the molecular perturbations induced by colchicine. nih.gov This approach not only detailed the compound's impact on pathways like cell cycle regulation and microtubule stability but also identified potential therapeutic interventions to mitigate its toxicity. nih.gov
Future studies on this compound could adopt a similar multi-omics framework. For instance, transcriptomic analysis can identify genes whose expression is altered by this compound, offering clues about the signaling pathways it modulates. nih.govnih.govresearchgate.net Proteomics can then provide a snapshot of the corresponding changes in protein levels, while phosphoproteomics can reveal alterations in protein activity through phosphorylation, a key regulatory mechanism. frontiersin.orgnih.gov Furthermore, metabolomics can uncover changes in cellular metabolism, providing a functional readout of the upstream genomic and proteomic alterations. broadinstitute.orgyoutube.com
The integration of these datasets can help to construct a detailed network of this compound's interactions within the cell, potentially revealing novel mechanisms and biomarkers of its activity.
Table 1: Potential Multi-Omics Approaches for this compound Research
| Omics Layer | Potential Insights for this compound Research |
|---|---|
| Transcriptomics | Identification of this compound-responsive genes and perturbed signaling pathways. |
| Proteomics | Analysis of changes in protein expression and post-translational modifications. frontiersin.orgnih.gov |
| Phosphoproteomics | Elucidation of kinase signaling networks affected by this compound. nih.gov |
| Metabolomics | Understanding the impact of this compound on cellular metabolic pathways. broadinstitute.org |
| Ubiquitinomics | Investigating the role of this compound in protein degradation pathways. nih.gov |
Development of Advanced Methodologies for this compound Research
Advancing our understanding of this compound will also depend on the development and application of sophisticated research methodologies. These can be broadly categorized into screening techniques, computational methods, and synthetic chemistry.
High-throughput screening (HTS) assays are crucial for identifying and characterizing compounds that interact with specific biological targets. nih.govnih.govdrugtargetreview.com For this compound, which is known to interact with tubulin, HTS assays that monitor tubulin polymerization in vitro can be employed to efficiently screen for novel analogs with improved activity or to understand its mechanism of action better. nih.govcytoskeleton.comcytoskeleton.com These assays can be fluorescence-based or absorbance-based and can be adapted for a 96-well plate format, allowing for the rapid testing of numerous compounds. nih.gov
Computational approaches, such as molecular docking, are powerful tools for predicting and analyzing the interaction between a small molecule like this compound and its protein target. nih.govnih.govlongdom.orgmdpi.commdpi.com By docking this compound into the colchicine-binding site of tubulin, researchers can gain insights into the specific amino acid residues involved in the interaction and the binding affinity. nih.govnih.gov This information can guide the rational design of new this compound derivatives with enhanced binding properties. tandfonline.com
The exploration of novel synthetic routes is another important avenue for future this compound research. beilstein-journals.orgiiserpune.ac.inmdpi.comresearchgate.net Developing efficient and versatile synthetic strategies will enable the creation of a diverse library of this compound analogs. These analogs can then be tested to establish structure-activity relationships, leading to the identification of compounds with optimized therapeutic properties.
Table 2: Advanced Methodologies in this compound Research
| Methodology | Application in this compound Research |
|---|---|
| High-Throughput Screening (HTS) | Rapid screening of this compound analogs for their effects on tubulin polymerization. nih.govnih.govcytoskeleton.comcytoskeleton.com |
| Molecular Docking | In silico prediction of the binding mode and affinity of this compound to tubulin. nih.govnih.govlongdom.orgmdpi.com |
| Novel Synthetic Routes | Efficient synthesis of a diverse range of this compound derivatives for structure-activity relationship studies. beilstein-journals.orgiiserpune.ac.in |
Exploration of Novel Biological Targets Modulated by this compound
While tubulin is the primary and most well-characterized target of colchicinoids, there is growing evidence that these compounds may have other biologically significant targets. nih.gov The exploration of these "off-target" effects could reveal novel mechanisms of action and open up new therapeutic possibilities for this compound. nih.govnih.govprnewswire.comresearchgate.net
The anti-inflammatory properties of colchicine, for example, are thought to be mediated, at least in part, by its effects on inflammatory cells and signaling pathways that are independent of its direct interaction with tubulin. nih.gov Colchicine has been shown to inhibit the NACHT-LRRPYD-containing protein 3 (NALP3) inflammasome and to modulate various inflammatory pathways. nih.gov Given the structural similarity, it is plausible that this compound also modulates these or other inflammatory pathways. nih.govnih.govmdpi.commdpi.cominterscienceinstitute.com Future research should investigate the effects of this compound on the production of cytokines and other inflammatory mediators, as well as its impact on key signaling pathways in immune cells.
Proteomics-based platforms can be employed to systematically identify the off-target proteins of this compound. nih.govresearchgate.net Such an approach could involve treating cells with this compound and then using mass spectrometry to identify proteins whose levels or post-translational modifications are altered. This could lead to the discovery of unexpected biological targets and pathways modulated by this compound.
Furthermore, some kinase inhibitors have been found to have a dual role, also acting as microtubule inhibitors. mdpi.com It would be intriguing to investigate the reverse for this compound – whether this microtubule inhibitor also exhibits activity against specific kinases. This could be explored through kinase activity screens and computational modeling.
The identification of novel biological targets for this compound would significantly enhance our understanding of its pharmacological profile and could lead to the development of new therapeutic applications for this compound.
Table 3: Potential Novel Biological Targets and Pathways for this compound
| Potential Target/Pathway | Rationale and Research Approach |
|---|---|
| Inflammatory Signaling Pathways | Based on the known anti-inflammatory effects of colchicine. nih.gov Investigate the effect of this compound on cytokine production and key inflammatory signaling molecules (e.g., NF-κB). nih.govmdpi.commdpi.com |
| NALP3 Inflammasome | A known target of colchicine involved in inflammation. nih.gov Assess the ability of this compound to inhibit inflammasome activation. |
| Kinases | Possibility of dual inhibitory activity, as seen with some kinase inhibitors affecting microtubules. mdpi.com Screen this compound against a panel of kinases. |
| Off-Target Proteins | Systematic identification of unintended binding partners. nih.govprnewswire.com Utilize proteomics-based approaches to identify proteins that interact with or are modulated by this compound. researchgate.net |
Q & A
Q. How can researchers leverage FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing this compound-related data?
- Methodological Answer : Deposit raw datasets in repositories like Zenodo or Gene Expression Omnibus (GEO) with unique digital object identifiers (DOIs). Use standardized metadata schemas (e.g., ISA-Tab) to describe experimental conditions. Provide code for computational analyses on platforms like GitHub to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
